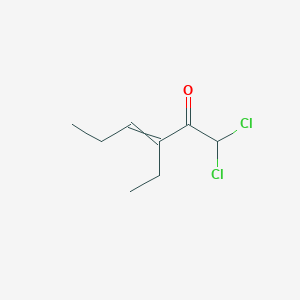
1,1-Dichloro-3-ethylhex-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dichloro-3-ethylhex-3-en-2-one is an organic compound with the molecular formula C8H12Cl2O It is characterized by the presence of two chlorine atoms, an ethyl group, and a ketone functional group attached to a hexene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dichloro-3-ethylhex-3-en-2-one typically involves the chlorination of 3-ethylhex-3-en-2-one. This can be achieved using chlorine gas in the presence of a suitable catalyst, such as iron(III) chloride, under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor under optimized conditions. This ensures high yield and purity of the product while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
1,1-Dichloro-3-ethylhex-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Compounds with new functional groups replacing the chlorine atoms.
Scientific Research Applications
1,1-Dichloro-3-ethylhex-3-en-2-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1,1-Dichloro-3-ethylhex-3-en-2-one involves its interaction with molecular targets through its reactive functional groups. The ketone group can participate in nucleophilic addition reactions, while the chlorine atoms can undergo substitution reactions. These interactions can modulate biological pathways and affect cellular functions.
Comparison with Similar Compounds
Similar Compounds
1,1-Dichloro-2-propanone: Similar in structure but with a shorter carbon chain.
1,1-Dichloro-3-pentanone: Similar but with a different alkyl group.
1,1-Dichloro-4-hexanone: Similar but with a different position of the double bond.
Properties
CAS No. |
61759-48-6 |
|---|---|
Molecular Formula |
C8H12Cl2O |
Molecular Weight |
195.08 g/mol |
IUPAC Name |
1,1-dichloro-3-ethylhex-3-en-2-one |
InChI |
InChI=1S/C8H12Cl2O/c1-3-5-6(4-2)7(11)8(9)10/h5,8H,3-4H2,1-2H3 |
InChI Key |
KBDQRBTULFDEFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC=C(CC)C(=O)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















